molecular formula C10H14N4OS2 B14720976 Theophylline, 8-propylthio-6-thio- CAS No. 6493-28-3

Theophylline, 8-propylthio-6-thio-

Cat. No.: B14720976
CAS No.: 6493-28-3
M. Wt: 270.4 g/mol
InChI Key: ZNLJVMLTVLQCCX-UHFFFAOYSA-N
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Description

Theophylline, 8-propylthio-6-thio-, is a xanthine derivative structurally modified at the 6- and 8-positions with sulfur-containing substituents. The substitution of a propylthio (C₃H₇S-) group at the 8-position and a thio (S-) group at the 6-position distinguishes it from the parent compound theophylline (1,3-dimethylxanthine). These modifications likely enhance lipophilicity and alter adenosine receptor binding or phosphodiesterase (PDE) inhibition profiles compared to other theophylline derivatives.

Properties

CAS No.

6493-28-3

Molecular Formula

C10H14N4OS2

Molecular Weight

270.4 g/mol

IUPAC Name

1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12)

InChI Key

ZNLJVMLTVLQCCX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:

Mechanism of Action

Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Theophylline, 8-propylthio-6-thio- with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
Theophylline, 8-propylthio-6-thio-* C₁₀H₁₄N₄OS₂ ~270.37 8-propylthio, 6-thio Increased lipophilicity vs. theophylline
Theophylline, 8-butylthio-6-thio- C₁₁H₁₆N₄OS₂ 284.40 8-butylthio, 6-thio Longer alkyl chain enhances lipid solubility
Etophylline C₉H₁₂N₄O₃ 224.22 7-(2-hydroxyethyl), 1,3-dimethyl Enhanced water solubility
Theophylline C₇H₈N₄O₂ 180.16 1,3-dimethyl Baseline PDE inhibitor and bronchodilator

*Note: Molecular formula and weight for 8-propylthio-6-thio- are inferred from structural analogs in .

Pharmacological and Functional Differences

  • However, this may reduce aqueous solubility, contrasting with Etophylline (7-hydroxyethyl substitution), which has higher water solubility due to its polar hydroxyethyl group . The 8-butylthio-6-thio analog (C₁₁H₁₆N₄OS₂) exhibits even greater lipophilicity than the propylthio variant, which may prolong metabolic half-life but reduce renal clearance .
  • Receptor Binding and Enzyme Inhibition: Thio-substituted theophylline derivatives are hypothesized to exhibit stronger adenosine A₁/A₂ receptor antagonism than the parent compound, as sulfur atoms enhance electron-withdrawing effects. This contrasts with Etophylline, where the hydroxyethyl group may favor PDE inhibition over receptor binding .
  • Metabolic Stability :

    • The propylthio group at the 8-position may reduce hepatic cytochrome P450-mediated metabolism (e.g., CYP1A2), a common pathway for theophylline clearance. This could mitigate drug-drug interactions compared to Etophylline, which retains theophylline’s metabolic vulnerabilities .

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